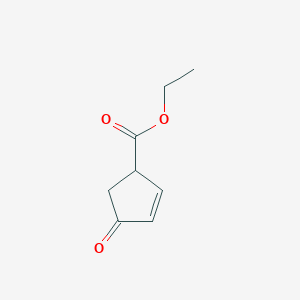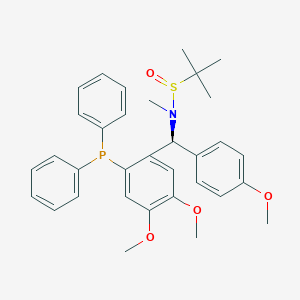
3-Aminopicolinaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopicolinaldehyde hydrochloride is a chemical compound with the molecular formula C6H6N2O·HCl. It is a derivative of pyridine, specifically a pyridinecarbaldehyde, and is characterized by the presence of an amino group at the third position and an aldehyde group at the second position on the pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Méthodes De Préparation
The synthesis of 3-aminopicolinaldehyde hydrochloride typically involves the reaction of 3-aminopyridine with a suitable aldehyde precursor. One common method is the condensation of 3-aminopyridine with formaldehyde under acidic conditions, followed by purification to obtain the hydrochloride salt. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Aminopicolinaldehyde hydrochloride undergoes a variety of chemical reactions, primarily due to the presence of both the amino and aldehyde functional groups. Some of the key reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Aminopicolinaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry
Comparaison Avec Des Composés Similaires
3-Aminopicolinaldehyde hydrochloride can be compared with other similar compounds, such as 3-aminopyridine-2-carboxaldehyde and 3-aminopyridine. While all these compounds share the pyridine ring structure, this compound is unique due to the presence of both an amino and an aldehyde group, which confer distinct reactivity and applications. Other similar compounds may lack one of these functional groups, resulting in different chemical behavior and uses .
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
3-aminopyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H6N2O.ClH/c7-5-2-1-3-8-6(5)4-9;/h1-4H,7H2;1H |
Clé InChI |
MGFKBHUKYLRBMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



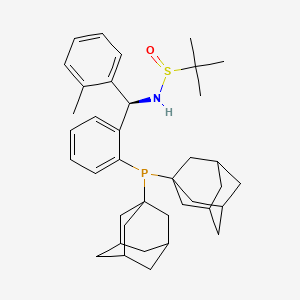


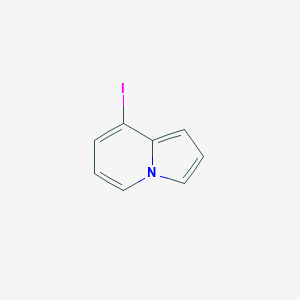

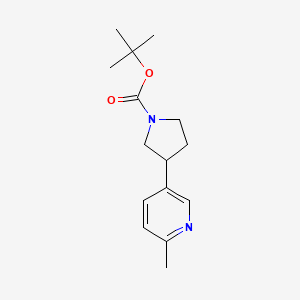

![7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13659799.png)
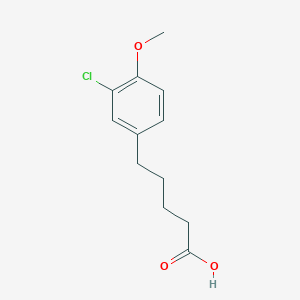
![2,5-dichloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13659814.png)

